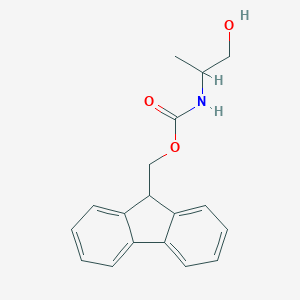

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369620 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161529-13-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-L-alaninol)

CAS Number: 851678-69-8 Molecular Formula: C₁₈H₁₉NO₃ Molecular Weight: 297.35 g/mol

Section 1: Introduction and Core Principles

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known in the scientific community as Fmoc-L-alaninol, is a pivotal building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug development.[1] It is a chiral amino alcohol derivative where the amino group of L-alaninol is protected by the fluorenylmethyloxycarbonyl (Fmoc) group.[1] This structural motif is of paramount importance for its application in Solid-Phase Peptide Synthesis (SPPS), where it serves as a key component for introducing specific functionalities and for the synthesis of complex peptide structures.[1]

The core utility of Fmoc-L-alaninol stems from the unique properties of the Fmoc protecting group. Introduced by Carpino and Han, the Fmoc group is renowned for its stability under acidic conditions while being readily cleaved by mild bases, typically a secondary amine like piperidine.[2][3] This base-lability provides an orthogonal protection strategy to the acid-labile protecting groups (like Boc and tBu) often used for amino acid side chains.[2][3] This orthogonality is the cornerstone of the widely adopted Fmoc-SPPS strategy, as it allows for the selective deprotection of the N-terminal amine for chain elongation without prematurely removing the side-chain protecting groups.[3]

This guide provides a comprehensive overview of the synthesis, characterization, and application of Fmoc-L-alaninol, intended for researchers, scientists, and professionals in drug development.

Section 2: Physicochemical and Spectroscopic Data

A thorough characterization of Fmoc-L-alaninol is essential for its effective use. The following tables summarize its key physical properties and the expected data from various analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 851678-69-8 | Chem-Impex[1] |

| Molecular Formula | C₁₈H₁₉NO₃ | Chem-Impex[1] |

| Molecular Weight | 297.3 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| Melting Point | 147-157 °C | Chem-Impex[1] |

| Optical Rotation | [a]D²⁰ = -3 ± 2º (c=2 in MeOH) | Chem-Impex[1] |

| Storage | 0-8 °C, away from light, dry | Chem-Impex[1] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ) in CDCl₃ would include characteristic peaks for the fluorenyl group protons (approx. 7.2-7.8 ppm), the CH and CH₂ protons of the fluorenyl moiety (approx. 4.2-4.5 ppm), and protons from the alaninol backbone. |

| ¹³C NMR | Expected signals would correspond to the carbons of the fluorenyl group, the carbamate carbonyl, and the carbons of the alaninol moiety. |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretch from the carbamate (around 1700 cm⁻¹), and C=C stretching from the aromatic rings. |

| Mass Spec (ESI+) | m/z calculated for C₁₈H₁₉NO₃ [M+H]⁺: 298.14. |

Section 3: Synthesis of Fmoc-L-alaninol

The synthesis of Fmoc-L-alaninol is typically achieved through the reaction of L-alaninol with an Fmoc-donating reagent. The most common method involves the use of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[2] The use of Fmoc-OSu is often preferred as it tends to produce cleaner reactions with easier purification.

Caption: Synthesis of Fmoc-L-alaninol.

Detailed Experimental Protocol: Synthesis of Fmoc-L-alaninol

This protocol is a representative procedure for the synthesis of Fmoc-L-alaninol.

-

Dissolution of L-alaninol: In a round-bottom flask, dissolve L-alaninol (1.0 equivalent) in a 1:1 mixture of dioxane and a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc-OSu: To the stirred solution of L-alaninol, add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of L-alaninol.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield Fmoc-L-alaninol as a white solid.

Section 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-alaninol is as a building block in SPPS.[1] It can be used to introduce an alaninol moiety at any position within a peptide sequence, which can be valuable for modifying the peptide's biological activity, stability, or conformational properties.

Mechanism of Fmoc Deprotection in SPPS

The key step in the iterative cycle of SPPS is the selective removal of the N-terminal Fmoc group. This is achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[4][5]

The mechanism proceeds via a β-elimination pathway:

-

Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring.[4][6]

-

β-Elimination: This deprotonation leads to the formation of a dibenzofulvene intermediate and the release of the carbamate as a carbamic acid, which subsequently decarboxylates.[4][6]

-

Dibenzofulvene Scavenging: The highly reactive dibenzofulvene intermediate is trapped by excess piperidine to form a stable adduct. This prevents the dibenzofulvene from reacting with the newly liberated N-terminal amine of the peptide, which would terminate the chain elongation.[4]

Caption: Fmoc deprotection workflow in SPPS.

Detailed Protocol: Coupling of Fmoc-L-alaninol in SPPS

This protocol describes the manual coupling of Fmoc-L-alaninol onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-alaninol (3 equivalents relative to the resin loading), a coupling agent such as HBTU (2.9 equivalents), and an activation base like DIPEA (6 equivalents) in DMF.[5] Allow the mixture to pre-activate for 2-5 minutes. The role of HBTU is to activate the carboxyl group of the incoming amino acid to facilitate the formation of the peptide bond.[7][8] DIPEA is a non-nucleophilic base used to maintain the basic conditions required for the coupling reaction.[9]

-

Coupling Reaction: Add the activated Fmoc-L-alaninol solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next deprotection cycle or final cleavage.

Section 5: Safety and Handling

GHS Hazard Classification (based on similar compounds):

-

Skin Corrosion/Irritation (Category 2) [10]

-

Serious Eye Damage/Eye Irritation (Category 2A) [10]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) [10]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10]

-

Wear appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Avoid generating dust. Handle as a solid where possible.

-

Wash hands thoroughly after handling.[11]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[11]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry place (0-8 °C), protected from light.[1]

-

Dispose of waste material in accordance with local, state, and federal regulations.

Section 6: Conclusion

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate (Fmoc-L-alaninol) is an indispensable tool for the synthesis of modified peptides. Its utility is rooted in the robust and orthogonal nature of the Fmoc protecting group. A thorough understanding of its synthesis, characterization, and the mechanistic principles behind its application in SPPS is crucial for its successful implementation in research and development. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the unique properties of this compound to advance the fields of peptide chemistry, drug discovery, and materials science.

References

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022, January 7). YouTube. Retrieved January 14, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 14, 2026, from [Link]

-

What is coupling reagents in peptide synthesis?. (2025, November 23). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). DilunBio. Retrieved January 14, 2026, from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]

-

Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved January 14, 2026, from [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025, August 9). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 14, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

-

Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

Material Safety Data Sheet - 1,1,3,3-Tetramethylguanidine. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 14, 2026, from [Link]

-

FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. researchgate.net [researchgate.net]

- 9. file.globalso.com [file.globalso.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Fmoc-1-amino-2-propanol synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of Fmoc-1-amino-2-propanol

Authored by: Senior Application Scientist

Date: January 14, 2026

Abstract

This technical guide provides a comprehensive overview of Fmoc-1-amino-2-propanol, a pivotal building block in modern organic and medicinal chemistry. The document delves into the strategic synthesis of its chiral forms, outlines its key physicochemical properties, and explores its significant applications, particularly in peptide synthesis and drug development. Detailed experimental protocols, mechanistic explanations, and analytical methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the causality behind experimental choices and provides a self-validating framework for the described protocols, grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Fmoc-1-amino-2-propanol

Fmoc-1-amino-2-propanol, also known as Fmoc-isopropanolamine or more systematically as (S)- or (R)-N-(9-Fluorenylmethoxycarbonyl)-1-amino-2-propanol, is a chiral amino alcohol derivative. Its structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group with the versatile 1-amino-2-propanol backbone. This combination makes it an invaluable intermediate in several advanced chemical applications.

The chirality inherent in the 1-amino-2-propanol moiety is of paramount importance. The three-dimensional arrangement of atoms can drastically alter the biological activity of a molecule, making stereochemically pure compounds essential for developing effective and safe pharmaceuticals and agrochemicals.[1] Fmoc-1-amino-2-propanol serves as a key building block for introducing this specific chirality into larger, more complex molecules.[1][2]

The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized peptide synthesis by offering a mild, base-labile protection strategy orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) group.[3][4][5] This orthogonality is crucial, allowing for the selective removal of the N-terminal protecting group without disturbing acid-sensitive side-chain protecting groups or the linkage to a solid support in peptide synthesis.[4][5] By protecting the amine of 1-amino-2-propanol, the Fmoc group allows the hydroxyl group to participate in subsequent reactions, or vice-versa, preventing unwanted self-reaction and directing the synthetic pathway.

This guide will explore the synthesis, properties, and applications of this compound, providing a foundational understanding for professionals in the field.

Synthesis of Fmoc-1-amino-2-propanol: A Strategic Approach

The synthesis of Fmoc-1-amino-2-propanol is a straightforward but critical procedure that hinges on the selective protection of the primary amine of 1-amino-2-propanol. The chirality of the final product is dictated entirely by the chirality of the starting amino alcohol.

Starting Materials: Chiral 1-Amino-2-propanol

1-Amino-2-propanol is a chiral molecule available as a racemic mixture or as individual enantiomers: (S)-(+)-1-amino-2-propanol and (R)-(-)-1-amino-2-propanol.[6][7] The selection of the correct enantiomer is the first and most critical step in the synthesis of the desired chiral Fmoc-protected product.

| Property | (S)-(+)-1-Amino-2-propanol | (R)-(-)-1-Amino-2-propanol | Racemic 1-Amino-2-propanol |

| CAS Number | 2799-17-9[7] | 2799-16-8[6][7] | 78-96-6[7][8][9] |

| Molecular Formula | C₃H₉NO[6][9] | C₃H₉NO[6][9] | C₃H₉NO[6][9] |

| Molecular Weight | 75.11 g/mol [6][9] | 75.11 g/mol [6][9] | 75.11 g/mol [6][9] |

| Appearance | Liquid | Solid[6] | Colorless liquid[9][10] |

| Boiling Point | 160 °C | N/A | 160 °C[9][11] |

| Melting Point | 24-26 °C | N/A | -2 °C[9][11] |

| Density | 0.954 g/mL at 25 °C | N/A | 0.973 g/mL at 25 °C[9][11] |

| Optical Rotation | [α]20/D +18°, c = 1.8 in H₂O | [α]20/D −23.5°, c = 1 in methanol[6] | N/A |

The N-Fmoc Protection Reaction

The core of the synthesis is the formation of a stable carbamate linkage between the primary amine of 1-amino-2-propanol and the Fmoc group.[3] This is typically achieved using an activated Fmoc derivative like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

Mechanism of Protection

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the Fmoc-Cl or Fmoc-OSu reagent. In the case of Fmoc-Cl, the chloride ion is expelled as a leaving group, generating HCl which is neutralized by the base present in the reaction mixture.[3] Fmoc-OSu is often preferred as it is a stable solid and the N-hydroxysuccinimide byproduct is water-soluble and easily removed.[3]

Caption: General mechanism for Fmoc protection of an amine.

Detailed Experimental Protocol

This protocol describes a standard Schotten-Baumann procedure for the synthesis of Fmoc-1-amino-2-propanol.

Materials:

-

1-Amino-2-propanol (chiral or racemic)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric Acid (HCl), 2N solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-amino-2-propanol (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Fmoc-Cl: Dissolve Fmoc-Cl (1.05 eq) in dioxane. Add this solution dropwise to the cooled, stirring amino alcohol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Fmoc-Cl and other nonpolar impurities.[12]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using 2N HCl.[12] A white precipitate of the product should form.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-1-amino-2-propanol.[12]

Caption: Step-by-step workflow for the synthesis of Fmoc-1-amino-2-propanol.

Physicochemical Properties

The properties of Fmoc-1-amino-2-propanol are critical for its handling, storage, and application in synthesis. It is a stable, solid compound that is readily soluble in many common organic solvents.

| Property | Data | Source(s) |

| Synonyms | Fmoc-alaninol, (S)-2-(Fmoc-amino)-1-propanol | [13] |

| Molecular Formula | C₁₈H₁₉NO₃ | [13] |

| Molecular Weight | 297.35 g/mol | [13] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in DMF, NMP, DCM, THF, Ethyl Acetate | [] |

| Melting Point | Varies by enantiomeric purity, typically >100 °C | General data for Fmoc-amino alcohols |

| UV Absorbance | The fluorenyl group absorbs strongly around 301 nm | [15] |

| CAS Number (S-form) | 161529-13-1 | [13] |

Core Applications in Research and Development

The unique structure of Fmoc-1-amino-2-propanol makes it a valuable tool in several areas of chemical science.

Peptide Synthesis and Peptidomimetics

Fmoc-1-amino-2-propanol is a key building block in solid-phase peptide synthesis (SPPS) for creating peptide alcohols or C-terminally modified peptides.[2]

-

Peptide Alcohols: The terminal hydroxyl group can mimic the carboxylic acid of a natural amino acid, but the resulting amide bond is replaced with an ester or is absent, leading to a peptide alcohol. These structures are often more resistant to degradation by proteases and can have unique pharmacological properties.

-

Unnatural Amino Acid Incorporation: It serves as a precursor for more complex unnatural amino acids, introducing specific stereochemistry and functionality into a peptide chain.[5]

Drug Development and Medicinal Chemistry

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide range of FDA-approved drugs.[16][17] Fmoc-1-amino-2-propanol serves as a convenient, protected intermediate for incorporating this scaffold during the synthesis of active pharmaceutical ingredients (APIs).[1] Its use simplifies synthetic routes and ensures high stereochemical purity in the final drug product.

Chiral Ligands and Asymmetric Catalysis

The defined stereocenter and the two distinct functional groups (a protected amine and a free alcohol) make Fmoc-1-amino-2-propanol an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a chemical reaction, leading to the selective formation of one enantiomer of a product.

Analytical and Quality Control Methods

Confirming the identity, purity, and stereochemical integrity of Fmoc-1-amino-2-propanol is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, verifying the successful attachment of the Fmoc group to the 1-amino-2-propanol backbone.

-

Mass Spectrometry (MS): Provides accurate molecular weight data, confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing purity. Chiral HPLC, using a chiral stationary phase, is essential for determining the enantiomeric excess (ee) of the product, ensuring that no racemization occurred during the synthesis.[18]

-

Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the bulk enantiomeric composition of the material and is a critical quality control parameter.[18]

The Deprotection Step: Releasing the Amine

The strategic value of the Fmoc group lies in its facile removal under mild basic conditions, which leaves acid-labile protecting groups intact.[4]

Mechanism of Deprotection

Fmoc deprotection is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring.[3][19] This generates a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.[19][20]

Caption: The β-elimination mechanism of Fmoc group removal by a base.

Standard Deprotection Protocol

-

Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[21][22]

-

Reaction: Dissolve the Fmoc-protected compound in the piperidine/DMF solution.

-

Incubation: Stir the reaction at room temperature. The deprotection is typically very rapid, often completing within minutes.[3][21]

-

Monitoring: The progress of the deprotection can be monitored in real-time by UV-Vis spectroscopy, measuring the increase in absorbance at ~301 nm corresponding to the formation of the dibenzofulvene-piperidine adduct.[15][23]

Conclusion

Fmoc-1-amino-2-propanol is a cornerstone chiral building block for modern organic synthesis. Its preparation via the robust and well-understood Fmoc protection chemistry provides a reliable route to a versatile intermediate. The orthogonality of the Fmoc group, combined with the inherent chirality and bifunctionality of the 1-amino-2-propanol core, provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of its synthesis, properties, and the causality behind its reaction mechanisms is essential for its successful application in the demanding fields of peptide chemistry and pharmaceutical development.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Alaninol [161529-13-1]. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Aminopropan-2-ol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 78-96-6, Amino-2-propanol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). 1-AMINO-2-PROPANOL. Retrieved from [Link]

-

ACS Publications. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

-

ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 8. 1-Amino-2-propanol | CAS 78-96-6 | LGC Standards [lgcstandards.com]

- 9. Cas 78-96-6,Amino-2-propanol | lookchem [lookchem.com]

- 10. 1-AMINO-2-PROPANOL | Occupational Safety and Health Administration [osha.gov]

- 11. Amino-2-propanol | 78-96-6 [chemicalbook.com]

- 12. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 13. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. genscript.com [genscript.com]

- 21. peptide.com [peptide.com]

- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structure and Nomenclature of Fmoc-Protected Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-protected amino alcohols are a critical class of chiral building blocks, indispensable in modern organic synthesis and drug development. Their unique structural features, combining the chirality of amino acids with the reactivity of alcohols, make them versatile synthons for the construction of complex molecules, including peptide mimics, therapeutic agents, and chiral ligands. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a robust yet mild method for masking the amino functionality, enabling selective transformations at other sites within the molecule. This guide provides a comprehensive overview of the structure, systematic nomenclature, and key synthetic considerations for Fmoc-protected amino alcohols, tailored for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are organic compounds that contain both an amine (-NH₂) and a hydroxyl (-OH) group, with at least one stereocenter. This duality of functionality, coupled with their inherent chirality, makes them highly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.[1][2] The precise three-dimensional arrangement of the amino and hydroxyl groups is often crucial for the biological activity and efficacy of a drug molecule.[3][4] Enantiomerically pure amino alcohols are foundational components in a wide array of therapeutics, including antivirals, beta-blockers, and anticancer agents.[1]

The protection of the amine group is a fundamental strategy in the synthetic manipulation of amino alcohols. This prevents undesired side reactions and allows for the selective modification of the hydroxyl group or other functionalities within the molecule. Among the various amine-protecting groups, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has gained prominence due to its unique properties.

The Fmoc Protecting Group: A Pillar of Modern Synthesis

The Fmoc group is a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[5][6][7] Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5][7] This orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of many modern synthetic strategies.[5][8]

2.1. Mechanism of Fmoc Protection

The introduction of the Fmoc group onto the amino functionality of an amino alcohol is typically achieved by reacting the amino alcohol with a reactive Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a base.[7][8] The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc reagent.[8][9]

2.2. Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-mediated β-elimination reaction.[5][10] A base, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.[6] This leads to the elimination of dibenzofulvene and the release of the free amine after decarboxylation.[5] The dibenzofulvene byproduct can be scavenged by excess piperidine to form a stable adduct.[5]

Structure and Nomenclature of Fmoc-Protected Amino Alcohols

A systematic and unambiguous nomenclature is essential for clear communication in scientific research and development. The naming of Fmoc-protected amino alcohols follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

3.1. General Structure

The core structure of an Fmoc-protected amino alcohol consists of:

-

An alkyl or aryl backbone.

-

A hydroxyl (-OH) group.

-

An Fmoc-protected amino group (-NH-Fmoc).

-

One or more chiral centers.

Caption: Generalized structure of an Fmoc-protected amino alcohol.

3.2. IUPAC Nomenclature Rules

The IUPAC nomenclature for these compounds is derived by considering them as substituted alcohols.[11][12] The principal functional group, the hydroxyl group, dictates the suffix "-ol".[11][12]

Step-by-Step Naming Convention:

-

Identify the Parent Chain: The longest continuous carbon chain containing the hydroxyl group is the parent alkane.

-

Numbering the Chain: The chain is numbered to give the hydroxyl group the lowest possible locant.

-

Identify and Name Substituents: All other groups attached to the parent chain are treated as substituents. The Fmoc-protected amino group is named as a single substituent.

-

Construct the Name: The substituents are listed in alphabetical order, preceded by their locants. The name of the parent alkane is modified by replacing the final "-e" with "-ol" and inserting the locant of the hydroxyl group before the "-ol" suffix.

Example: (S)-Fmoc-2-amino-3-phenyl-1-propanol (Fmoc-Phenylalaninol)

-

Parent Chain: The longest chain containing the -OH group is a three-carbon chain (propane).

-

Numbering: Numbering starts from the carbon bearing the hydroxyl group, so it is at position 1.

-

Substituents:

-

An Fmoc-protected amino group at position 2. This is named as a (9H-fluoren-9-ylmethoxy)carbonylamino group. For simplicity in many contexts, it is often referred to as "Fmoc-amino".

-

A phenyl group at position 3.

-

-

Stereochemistry: The stereocenter at C2 has the (S) configuration.

-

Full IUPAC Name: (S)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropan-1-ol.

-

Common Name: Fmoc-L-phenylalaninol or Fmoc-Phe-ol.

Table 1: Nomenclature of Common Fmoc-Protected Amino Alcohols

| Common Name | Structure | IUPAC Name |

| Fmoc-Glycinol | Fmoc-NH-CH₂-CH₂-OH | 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethan-1-ol |

| Fmoc-Alaninol | Fmoc-NH-CH(CH₃)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)propan-1-ol |

| Fmoc-Valinol | Fmoc-NH-CH(CH(CH₃)₂)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutan-1-ol |

| Fmoc-Leucinol | Fmoc-NH-CH(CH₂CH(CH₃)₂)-CH₂-OH | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentan-1-ol |

| Fmoc-Isoleucinol | Fmoc-NH-CH(CH(CH₃)CH₂CH₃)-CH₂-OH | (2S,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylpentan-1-ol |

Synthesis of Fmoc-Protected Amino Alcohols

Several synthetic strategies are employed to produce enantiomerically pure Fmoc-protected amino alcohols. The choice of method often depends on the desired stereochemistry and the nature of the side chain.

4.1. Reduction of Fmoc-Amino Acids

A straightforward and widely used method involves the reduction of the carboxylic acid moiety of an Fmoc-protected amino acid.[13] This approach leverages the readily available and often inexpensive chiral pool of amino acids.[1]

Experimental Protocol: Reduction of Fmoc-Amino Acid to Fmoc-Amino Alcohol

-

Activation of the Carboxylic Acid: The Fmoc-amino acid is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The carboxylic acid is then activated, for example, by forming a mixed anhydride with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).

-

Reduction: The activated amino acid is then reduced using a mild reducing agent such as sodium borohydride (NaBH₄).[13] The reaction is typically carried out at a low temperature (e.g., 0 °C) to minimize side reactions.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of Fmoc-amino alcohols from Fmoc-amino acids.

4.2. Asymmetric Synthesis

For novel or non-proteinogenic amino alcohols, asymmetric synthetic methods are employed. The Sharpless Asymmetric Aminohydroxylation (SAA) is a powerful technique for the direct conversion of alkenes into chiral amino alcohols.[14][15][16] Using an Fmoc-based nitrogen source, such as FmocNHCl, this reaction can directly yield Fmoc-protected amino alcohols with high enantioselectivity.[14][15][16]

Applications in Research and Development

Fmoc-protected amino alcohols are versatile building blocks in various areas of chemical and pharmaceutical research.

-

Peptidomimetics: They are used to synthesize peptide mimics with altered backbones, which can lead to improved metabolic stability and oral bioavailability.

-

Solid-Phase Synthesis: Fmoc-protected amino alcohols can be incorporated into peptides on a solid support, leading to C-terminal alcohol functionalities.[17][18]

-

Chiral Auxiliaries and Ligands: The chiral nature of these compounds makes them valuable as chiral auxiliaries in asymmetric synthesis and as ligands for catalytic processes.[2]

-

Drug Discovery: They are key intermediates in the synthesis of a wide range of pharmaceuticals.[3][19]

Conclusion

The systematic structure and nomenclature of Fmoc-protected amino alcohols are fundamental to their effective use in research and development. The Fmoc protecting group offers a mild and orthogonal strategy for amine protection, facilitating complex synthetic transformations. A thorough understanding of their synthesis and chemical properties is essential for leveraging these valuable chiral building blocks in the design and creation of novel therapeutics and other functional molecules.

References

-

Reddy, G. S., & Sharpless, K. B. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (n.d.). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Jensen, K. J., & Grotli, M. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. [Link]

-

Corominas-Faja, B., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

Suresh Babu, V. V., & Ananda, K. (2003). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Welsch, M. E., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]

-

ResearchGate. (2011). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Bertozzi, C. R., & Bednarski, M. D. (2007). An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis. PubMed Central. [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Fmoc‐amino alcohol resins. Retrieved from [Link]

-

Polavarapu, P. L., & Vijay, R. (2012). FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy. PubMed. [Link]

-

Organic Chemistry. (2022). Adding Fmoc Group With Fmoc-Cl Mechanism. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 12.2: Naming alcohols, amines and amides. [Link]

-

ResearchGate. (n.d.). Vibrational spectroscopic analysis of Fmoc – Phe – Gly: IR spectrum of.... [Link]

-

The Animated Chemistry Textbook. (2021). How to Name Alcohols and Amines Using IUPAC Nomenclature. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Nomenclature of Alcohols. [Link]

-

Chem Survival. (2015). IUPAC Nomenclature 2: Priority Groups Alcohols and Amines. YouTube. [Link]

-

ResearchGate. (n.d.). Spectroscopic signatures of an Fmoc-tetrapeptide, Fmoc and fluorene. [Link]

-

Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. youtube.com [youtube.com]

- 10. chempep.com [chempep.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction using FmocNHCl as the Nitrogen Source. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Solid-phase route to Fmoc-protected cationic amino acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate

Abstract

This compound, commonly referred to as Fmoc-alaninol, is a pivotal chemical intermediate extensively utilized in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. As a derivative of the amino alcohol alaninol, it incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is renowned for its stability under various synthetic conditions and its facile, base-labile removal. This guide provides a comprehensive overview of the compound's core physical and chemical properties, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity with a focus on the deprotection mechanism, and a discussion of its critical applications, particularly in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this versatile building block.

Introduction: The Strategic Importance of Fmoc-Protected Amino Alcohols

In the intricate world of peptide synthesis and medicinal chemistry, the strategic protection and deprotection of functional groups is paramount. The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS). Its primary advantage lies in its stability to acidic conditions, allowing for the use of acid-labile resins and side-chain protecting groups, while being selectively cleaved under mild, non-acidic basic conditions, typically with a secondary amine like piperidine[1].

This compound, or Fmoc-alaninol, embodies the utility of this strategy. It is a building block that combines the Fmoc-protected amine with a primary alcohol functionality. This bifunctional nature makes it invaluable for introducing specific structural motifs into peptides and other complex molecules. Its applications range from serving as a terminating residue in peptide chains to acting as a linker for conjugating other molecules, contributing to the development of peptide-based drugs, peptidomimetics, and other biologically active compounds[2]. This guide aims to provide the technical foundation necessary for its effective use in a research and development setting.

Physicochemical Properties

The fundamental properties of Fmoc-L-alaninol are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Ala-ol, Fmoc-L-alaninol | [2] |

| CAS Number | 161529-13-1 (for L-isomer) | [2][3] |

| Molecular Formula | C₁₈H₁₉NO₃ | [2] |

| Molecular Weight | 297.35 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 147-157 °C | [2] |

| Optical Rotation | [a]D20 = -3 ± 2º (c=2 in Methanol) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C in a dry environment | [1][2] |

Synthesis and Purification

The synthesis of Fmoc-alaninol is a standard carbamate formation reaction. The process involves the nucleophilic attack of the amino group of alaninol on the electrophilic carbonyl carbon of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Synthesis Mechanism and Rationale

The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive Fmoc-Cl[1]. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can form a non-nucleophilic ammonium salt with the starting amine, thereby halting the reaction. Purification is generally achieved via column chromatography to separate the desired product from unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of Fmoc-L-alaninol

This protocol describes a representative lab-scale synthesis.

-

Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add L-alaninol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

-

Cooling : Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction upon addition of the base and Fmoc-Cl.

-

Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the stirred solution.

-

Fmoc-Cl Addition : In a separate flask, dissolve 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup :

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Fmoc-L-alaninol.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2-7.8 ppm), a triplet for the CH proton and a doublet for the CH₂ protons of the fluorenyl moiety (around 4.2-4.5 ppm), and distinct signals for the protons of the alaninol backbone, including the methyl group, the methine proton adjacent to the nitrogen, and the methylene protons adjacent to the hydroxyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display unique resonances for each carbon atom, including the carbonyl carbon of the carbamate group (around 156 ppm), and the aromatic and aliphatic carbons of the Fmoc and alaninol moieties.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight of 297.35 g/mol .

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (around 1690 cm⁻¹).

Chemical Reactivity and Stability

The Fmoc Deprotection Mechanism

The most significant chemical reaction of Fmoc-alaninol is the cleavage of the Fmoc group to liberate the free amine. This reaction proceeds via a base-catalyzed β-elimination (E1cB) mechanism.

-

Proton Abstraction : A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

-

Carbanion Formation : This creates a stabilized carbanion intermediate.

-

Elimination : The carbanion rapidly collapses, leading to the elimination of the dibenzofulvene (DBF) molecule and the formation of an unstable carbamic acid intermediate.

-

Decarboxylation : The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine of alaninol.

This deprotection is highly efficient and is typically complete within minutes at room temperature, making it ideal for the iterative cycles of SPPS[1].

Deprotection Mechanism Diagram

Caption: The E1cB mechanism for Fmoc group removal by a base.

Stability and Storage

Fmoc-alaninol is stable under neutral and acidic conditions. However, its lability in the presence of bases necessitates careful handling. It should be stored in a cool (0-8 °C), dry place, away from basic compounds to prevent premature deprotection and degradation[1][2].

Applications in Research and Drug Development

The unique structure of Fmoc-alaninol makes it a valuable tool for chemists and biochemists[2].

-

Peptide Synthesis : It is a key building block in SPPS for creating modified peptides. The terminal hydroxyl group can be used for further functionalization, such as esterification or etherification, allowing for the synthesis of peptide esters and other derivatives[2].

-

Drug Development : Researchers utilize Fmoc-alaninol in the synthesis of peptidomimetics and other small molecules with therapeutic potential. Its incorporation can influence the conformational properties and biological activity of the final compound[2]. There is ongoing research into the therapeutic potential of compounds derived from Fmoc-protected amino alcohols, including for anticancer applications[1].

-

Protein Engineering and Analytical Chemistry : The compound aids in the modification of proteins to explore new functions and interactions. It is also employed in analytical methods for the characterization of amino acids and peptides[2].

Safety and Handling

This compound is a fine chemical intended for research use only. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

Spectroscopic and Synthetic Characterization of Fmoc-(1-hydroxypropan-2-yl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic and synthetic characteristics of (9H-fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, commonly known as Fmoc-alaninol. This compound serves as a fundamental building block in peptide synthesis and drug discovery, necessitating a comprehensive understanding of its empirical data for effective utilization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and detailed experimental methodologies.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1][2] Fmoc-(1-hydroxypropan-2-yl)carbamate, derived from the amino alcohol alaninol, is a key chiral synthon. Its primary alcohol offers a site for further functionalization, while the Fmoc-protected amine allows for its incorporation into peptide chains or other complex organic molecules. Accurate spectroscopic characterization is paramount to verify the purity and structural integrity of this reagent, ensuring the fidelity of subsequent synthetic steps.

Synthesis and Purification

The synthesis of Fmoc-(1-hydroxypropan-2-yl)carbamate is typically achieved through the reaction of alaninol with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). The latter is often preferred due to its stability and ease of handling.

Experimental Protocol: Synthesis of (R)-(9H-fluoren-9-yl)methyl 1-hydroxypropan-2-ylcarbamate

A robust method for the synthesis involves the use of N-hydroxysuccinimide (NHS) to create an active ester of the Fmoc-protected amino acid, which then readily reacts with the amine of alaninol.[3]

Materials:

-

Fmoc-amino acid (e.g., Fmoc-Alanine)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

(R)-2-aminopropan-1-ol (alaninol)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of Fmoc-protected amino acid (2 mmol) and N-hydroxysuccinimide (3 mmol) in THF (5 mL) at 0°C, add DCC (2 mmol).

-

Stir the reaction at this temperature for 1 hour.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

To the filtrate, add a solution of (R)-2-aminopropan-1-ol (2 mmol) in THF.

-

Allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product as a white solid.[3]

Spectroscopic Characterization

The structural elucidation and purity assessment of Fmoc-(1-hydroxypropan-2-yl)carbamate are accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the Fmoc group, the propanol backbone, and the carbamate proton. The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of δ 7.30-7.80 ppm. The benzylic proton and the methylene protons of the Fmoc group are also readily identifiable.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 | d, J = 7.36 Hz | 2H | Ar-H (Fmoc) |

| 7.58 | d, J = 7.32 Hz | 2H | Ar-H (Fmoc) |

| 7.40 | t, J = 7.44 Hz | 2H | Ar-H (Fmoc) |

| 7.31 | t, J = 7.44 Hz | 2H | Ar-H (Fmoc) |

| 5.05 | d, J = 8.08 Hz | 1H | NH |

| 4.40 | d, J = 6.84 Hz | 2H | CH ₂-O (Fmoc) |

| 4.22 | t, J = 6.88 Hz | 1H | CH (Fmoc) |

| 3.86 | m | 1H | CH (CH₃) |

| 3.63 | m | 1H | CH H-OH |

| 3.52 | m | 1H | CHH -OH |

| 1.18 | d, J = 6.72 Hz | 3H | CH ₃ |

Data sourced from Royal Society of Chemistry, 2011.[3]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides complementary information, showing distinct signals for the carbonyl of the carbamate, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the alaninol moiety.

| Chemical Shift (δ) ppm | Assignment |

| 156.56 | C =O (Carbamate) |

| 143.85 | Ar-C (Fmoc) |

| 141.29 | Ar-C (Fmoc) |

| 127.67 | Ar-C H (Fmoc) |

| 127.02 | Ar-C H (Fmoc) |

| 124.99 | Ar-C H (Fmoc) |

| 119.94 | Ar-C H (Fmoc) |

| 66.78 | C H₂-O (Fmoc) |

| 66.25 | C H₂-OH |

| 49.33 | C H(CH₃) |

| 47.24 | C H (Fmoc) |

| 17.20 | C H₃ |

Data sourced from Royal Society of Chemistry, 2011.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Fmoc-(1-hydroxypropan-2-yl)carbamate will show characteristic absorption bands for the N-H, O-H, C=O, and C-O bonds.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300-3500 | O-H | Alcohol, broad |

| ~3300 | N-H | Carbamate, sharp |

| ~1680-1720 | C=O | Carbamate carbonyl stretch |

| ~1520 | N-H | Carbamate N-H bend |

| ~1250 | C-O | Carbamate C-O stretch |

The presence of a broad O-H stretch and a sharper N-H stretch in the same region is indicative of the hydroxy and carbamate functionalities. The strong carbonyl absorption confirms the presence of the carbamate linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. For Fmoc-(1-hydroxypropan-2-yl)carbamate, electrospray ionization (ESI) is a common technique.

Expected Molecular Ion Peaks:

-

[M+H]⁺: Calculated for C₁₈H₁₉NO₃ + H⁺ = 298.14 m/z

-

[M+Na]⁺: Calculated for C₁₈H₁₉NO₃ + Na⁺ = 320.12 m/z

A key fragmentation pattern observed in the mass spectrum of Fmoc-protected compounds is the loss of the fluorenylmethoxy group, providing further structural confirmation.

Logical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the synthesis and characterization of Fmoc-(1-hydroxypropan-2-yl)carbamate.

Sources

An In-Depth Technical Guide to Fmoc Protecting Group Chemistry

Introduction

In the landscape of modern peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone technology, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions. This characteristic allows for a robust orthogonal protection strategy, enabling the efficient and high-fidelity synthesis of complex peptide sequences.[1][2][3] This guide provides a comprehensive exploration of Fmoc chemistry, delving into the mechanisms of protection and deprotection, providing field-proven experimental protocols, and offering insights into troubleshooting common challenges. It is designed for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this pivotal chemical tool.

The Core Principle: Orthogonality in Peptide Synthesis

The success of synthesizing a specific peptide sequence hinges on the precise and controlled formation of amide bonds between amino acids.[4] To prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids, temporary and permanent protecting groups are employed.[3][5][6] The elegance of the Fmoc strategy lies in its orthogonality.[3][7][8] This means that the different classes of protecting groups used within a single synthesis can be selectively removed under distinct chemical conditions.[3][6]

In a typical Fmoc-based SPPS, three main classes of protecting groups are utilized:

-

Temporary Nα-amino protecting group: The Fmoc group shields the N-terminus of the growing peptide chain and is removed at each cycle of amino acid addition.[3]

-

Permanent side-chain protecting groups: These are typically acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), which protect the reactive side chains of amino acids throughout the synthesis.[4][7][]

-

Linker to the solid support: The initial amino acid is attached to the solid resin via a linker that is also typically acid-labile.

This multi-layered protection scheme allows for the selective removal of the Fmoc group with a mild base, leaving the acid-labile side-chain protecting groups and the resin linkage intact until the final cleavage step.[4][]

The Chemistry of the Fmoc Group

Structure and Properties

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a carbamate that temporarily blocks the α-amino group of an amino acid.[2] Its structure is characterized by a planar fluorene ring system attached to a methoxycarbonyl moiety.[7][10] This aromatic system is key to its functionality. The electron-withdrawing nature of the fluorenyl ring makes the proton at the C9 position acidic and susceptible to removal by a mild base.[1][2]

Key properties of the Fmoc group include:

-

Base-lability: It is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine.[7][11][12]

-

Acid stability: The Fmoc group is stable to acidic conditions, which is crucial for the orthogonality of the Fmoc/tBu strategy.[4][13]

-

UV Absorbance: The fluorenyl group has a characteristic UV absorbance at approximately 300 nm, which allows for real-time monitoring of the deprotection step during SPPS.[7][14]

Mechanism of Fmoc Protection

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting it with an activated Fmoc derivative.[1] The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][13] Fmoc-OSu is generally preferred due to its increased stability and lower tendency to cause the formation of dipeptide side products.[1][13]

The protection reaction involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[1][13]

Diagram: Fmoc Protection of an Amino Acid

A simplified representation of the nucleophilic attack of an amino acid on Fmoc-OSu.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical and repeated step in the SPPS cycle.[1] It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1] The process is typically carried out using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][15]

The mechanism can be broken down into the following steps:

-

Proton Abstraction: The secondary amine base (e.g., piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]

-

β-Elimination: This deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF), carbon dioxide, and the free amine of the peptide.[1][4]

-

DBF Scavenging: The highly reactive dibenzofulvene is then trapped by the excess secondary amine base to form a stable adduct, which is washed away.[1][4]

Diagram: Fmoc Deprotection Mechanism

The stepwise mechanism of Fmoc deprotection by a secondary amine base.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] Each cycle consists of three main steps: deprotection, washing, and coupling.[1]

Diagram: The Fmoc SPPS Cycle

The iterative four-step cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Experimental Protocols

1. Resin Preparation and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide.[16] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are commonly used, while Rink amide resin is the choice for a C-terminal amide.[16]

Protocol:

-

Weigh the appropriate amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[16]

-

Add a suitable solvent, such as DMF or dichloromethane (DCM), to swell the resin.[15][17] Allow the resin to swell for at least 1 hour to ensure optimal reaction kinetics.[16]

-

After swelling, drain the solvent.

2. First Amino Acid Loading (if not pre-loaded)

Protocol for Wang Resin:

-

Dissolve 10 equivalents of the desired Fmoc-amino acid in dry DCM at 0°C.[17]

-

Add 5 equivalents of diisopropylcarbodiimide (DIC) and stir the mixture for 10 minutes at 0°C.[17]

-

Add the solution to the swelled resin and mix.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM.

3. Fmoc Deprotection

Protocol:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[15][16][18]

-

Agitate the mixture for an initial 2 minutes, then drain.[18]

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.[16][18]

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[16][18]

4. Amino Acid Coupling

Protocol using HATU/DIPEA:

-

In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a slightly lower molar equivalent of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Add 6-10 equivalents of a base, typically diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

-

Wash the resin thoroughly with DMF.

5. Monitoring the Reaction

The completeness of the coupling reaction is crucial for the synthesis of the correct peptide sequence. The Kaiser test (or ninhydrin test) is a common qualitative method used to detect the presence of free primary amines on the resin.[19][20]

-

Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.[19]

-

Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[19]

If the Kaiser test is positive, a "double coupling" can be performed by repeating the coupling step with a fresh solution of activated amino acid.[19] If the test remains positive, unreacted amines can be "capped" by acetylation with acetic anhydride to prevent the formation of deletion peptides.[19]

6. Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.[21][22] This is typically achieved by treating the peptidyl resin with a strong acid, most commonly trifluoroacetic acid (TFA).[21][22][23]

Protocol:

-

Ensure the N-terminal Fmoc group has been removed.[22]

-

Wash the peptide-resin thoroughly with DCM and dry it.

-

Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5).[21] The choice of scavengers in the cocktail is critical to quench reactive cationic species generated during deprotection and prevent side reactions with nucleophilic amino acid residues like Trp, Met, Tyr, and Cys.[21][22]

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether to remove residual scavengers.

-

Dry the crude peptide.

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Considerations

| Parameter | Typical Value/Condition | Rationale/Insight |

| Resin Loading | 0.1 - 1.0 mmol/g | Higher loading can lead to aggregation issues, especially for long or hydrophobic peptides. |

| Amino Acid Excess | 3 - 5 equivalents | Ensures the coupling reaction goes to completion. |

| Coupling Reagent Excess | 3 - 5 equivalents | Drives the formation of the activated amino acid species. |

| Base (DIPEA) Excess | 6 - 10 equivalents | Activates the amino acid and neutralizes the in situ formation of acids. |

| Fmoc Deprotection Time | 2 x 5-10 minutes | Sufficient time for complete Fmoc removal without significant side reactions. |

| Coupling Time | 30 - 60 minutes | Can be extended for sterically hindered amino acids. |

| Cleavage Time | 2 - 3 hours | Ensures complete removal of side-chain protecting groups and cleavage from the resin. |

Troubleshooting Common Issues in Fmoc SPPS

| Issue | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance of the amino acid; peptide aggregation. | Perform a double coupling; use a more potent coupling reagent (e.g., HATU); switch to a different solvent to disrupt aggregation.[19] |

| Deletion Peptides | Incomplete coupling followed by reaction of the next amino acid. | Cap unreacted amines with acetic anhydride after a positive Kaiser test.[19] |

| Racemization | Over-activation of the amino acid; prolonged exposure to base. | Minimize activation time; use additives like HOBt or Oxyma Pure to suppress racemization.[24] |

| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Use a protecting group on the preceding amino acid's backbone (e.g., Hmb) to sterically hinder cyclization.[25] |

| Aggregation | Inter-chain hydrogen bonding of the growing peptide. | Use a lower-loading resin; incorporate pseudoprolines; perform synthesis at an elevated temperature. |

Conclusion

The Fmoc protecting group has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a vast array of applications in research, diagnostics, and therapeutics.[4][7] A thorough understanding of the underlying chemistry, from the mechanisms of protection and deprotection to the nuances of the SPPS cycle and potential side reactions, is paramount for success. This guide has provided a detailed, practical framework for researchers to confidently apply Fmoc chemistry in their work, troubleshoot challenges, and ultimately achieve the high-fidelity synthesis of their target peptides.

References

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Dawson, P. E., et al. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(22), 10566-10570.

-

Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

- Katoh, T., et al. (2013). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 15(1), 198-201.

-

Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

- Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

-